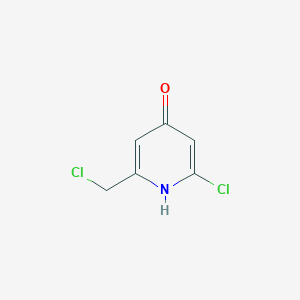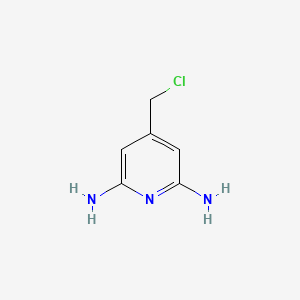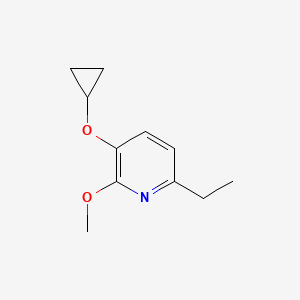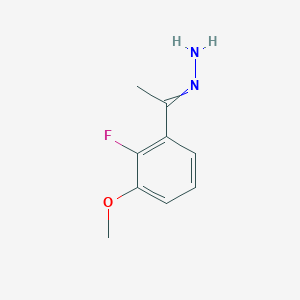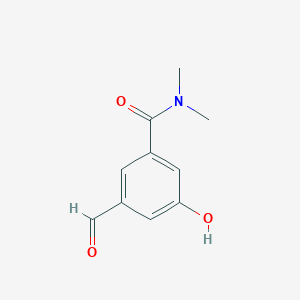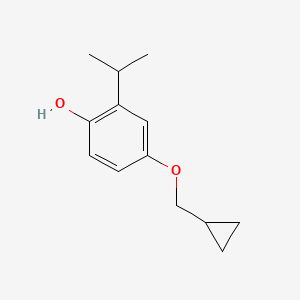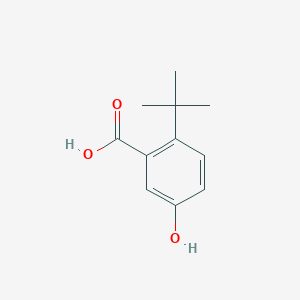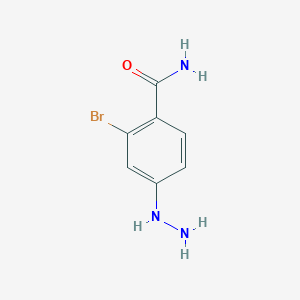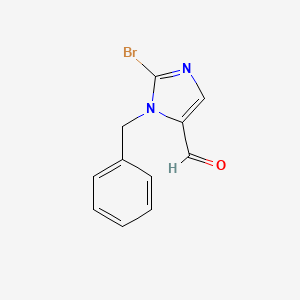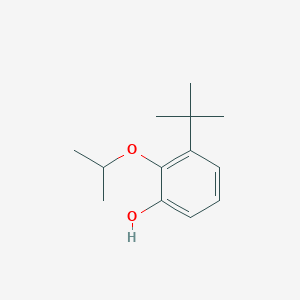
1-(2-Chloro-4-methylpyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a halogenated heterocyclic compound, specifically a pyridine derivative, which features a chlorine atom and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methylpyridin-3-YL)ethanone typically involves the chlorination of 4-methylpyridine followed by acylation. One common method includes the reaction of 4-methylpyridine with thionyl chloride to introduce the chlorine atom, followed by the Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-methylpyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of 1-(2-azido-4-methylpyridin-3-YL)ethanone or 1-(2-thio-4-methylpyridin-3-YL)ethanone.
Oxidation: Formation of 1-(2-chloro-4-carboxypyridin-3-YL)ethanone.
Reduction: Formation of 1-(2-chloro-4-methylpyridin-3-YL)ethanol.
科学的研究の応用
1-(2-Chloro-4-methylpyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of 1-(2-Chloro-4-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Similar structure but with a fluorine atom instead of a methyl group.
1-(2-Chloro-4-methylthiazol-5-YL)ethanone: Contains a thiazole ring instead of a pyridine ring.
1-(2-Chloro-3-methylpyridin-4-YL)ethanone: Different position of the chlorine and methyl groups on the pyridine ring.
Uniqueness
1-(2-Chloro-4-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
1-(2-chloro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-4-10-8(9)7(5)6(2)11/h3-4H,1-2H3 |
InChIキー |
SPKNXIJJONFHLX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


